
Eugenol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eugenol sulfate is a phenylpropanoid that is eugenol in which the phenolic hydrogen has been replaced by a sulfo group. It is an aryl sulfate, a monomethoxybenzene and a phenylpropanoid. It derives from a eugenol. It is a conjugate acid of a eugenol sulfate(1-).
[2-Methoxy-4-(prop-2-en-1-yl)phenyl]oxidanesulfonic acid, also known as 4-allyl-2-methoxyphenyl hydrogen sulfate or sulfuric acid mono-(4-allyl-2-methoxy-phenyl ester), belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. [2-Methoxy-4-(prop-2-en-1-yl)phenyl]oxidanesulfonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. [2-Methoxy-4-(prop-2-en-1-yl)phenyl]oxidanesulfonic acid can be converted into eugenol.
Scientific Research Applications
Antimicrobial Properties and Industry Applications
Eugenol, a component of eugenol sulfate, is renowned for its broad-spectrum antimicrobial activities against various bacteria, fungi, and viruses. Its applications extend to the food industry, where it is used as a protectant in storing plants, grains, fruits, and livestock. Advanced formulations like microemulsions and nanoparticles have been developed to enhance eugenol's solubility and efficacy (Mak et al., 2019).
Antioxidant and Anti-inflammatory Effects
Eugenol is acknowledged for its antioxidant and anti-inflammatory activities. It's used in various products, particularly in cosmetics and pharmacology. Despite its potency, high concentrations can be toxic, warranting careful dosage control (Ulanowska & Olas, 2021).
Therapeutic Potential in Cancer Treatment
Eugenol exhibits anticancer properties, prompting its use in developing treatments for various cancers. Studies have shown its effectiveness in inducing apoptosis in cancer cells, making it a focus of ongoing cancer research (Jaganathan & Supriyanto, 2012).
Applications in Dental Medicine
In dental medicine, eugenol is used for its analgesic and anti-inflammatory properties. It's a common ingredient in dental preparations due to its effectiveness in alleviating pain and inflammation (Aburel et al., 2021).
Role in Treating Diabetes and Insulin Resistance
Eugenol has demonstrated significant potential in treating diabetes and insulin resistance. Its anti-oxidative and anti-inflammatory effects contribute to its efficacy in these areas (Al-Trad et al., 2019).
properties
CAS RN |
95480-60-7 |
|---|---|
Product Name |
Eugenol sulfate |
Molecular Formula |
C10H12O5S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C10H12O5S/c1-3-4-8-5-6-9(10(7-8)14-2)15-16(11,12)13/h3,5-7H,1,4H2,2H3,(H,11,12,13) |
InChI Key |
XWAZTQUZONPJEW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)O |
Other CAS RN |
95480-60-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



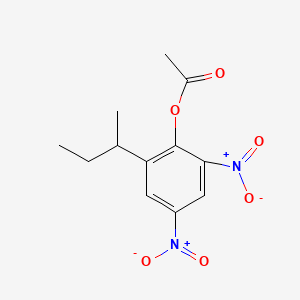


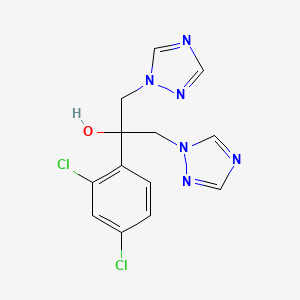

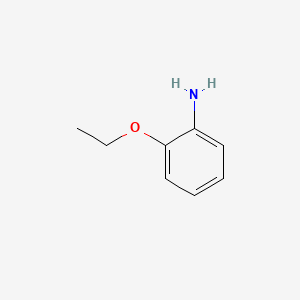
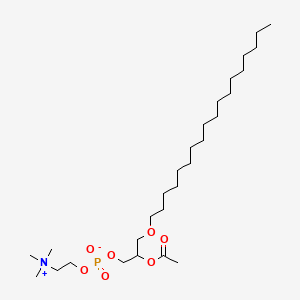
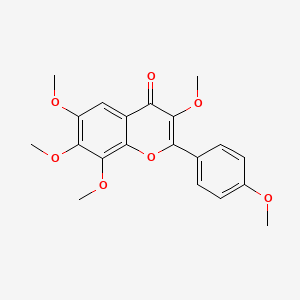
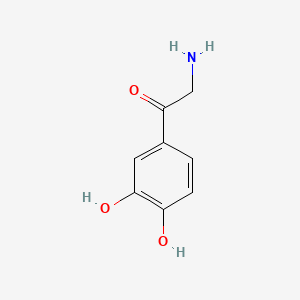
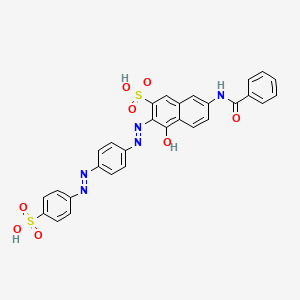
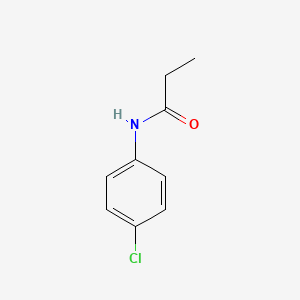
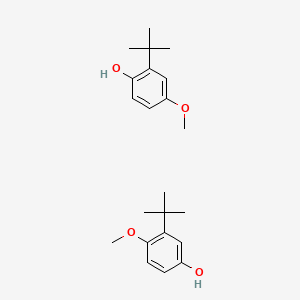
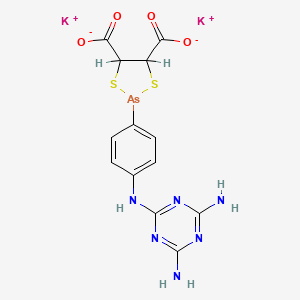
![N-[(3-bromo-4,5-diethoxyphenyl)methyl]-4-(4-morpholinyl)aniline](/img/structure/B1212940.png)